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Compound of Interest

Compound Name: Rediocide C

Cat. No.: B15557550 Get Quote

While a direct comparative guide to the efficacy of Rediocide C and Rediocide A is not

currently possible due to a lack of available scientific data on Rediocide C's biological activity

in researchers' and drug development professionals' fields of interest, this guide provides a

comprehensive overview of the known efficacy and mechanism of action for Rediocide A. The

limited available information on Rediocide C is also summarized.

Rediocide A: A Potential Immunotherapeutic Agent
Rediocide A is a naturally occurring compound isolated from the plant Trigonostemon

reidioides.[1] It has garnered attention in the scientific community for its potential as an immune

checkpoint inhibitor in cancer therapy.[2][3]

Efficacy in Cancer Immunotherapy
Studies have demonstrated that Rediocide A can enhance the tumor-killing activity of Natural

Killer (NK) cells, a critical component of the innate immune system. Specifically, research on

non-small cell lung cancer (NSCLC) cell lines has shown that Rediocide A significantly

increases NK cell-mediated lysis of cancer cells.[2][4]

The following table summarizes the key quantitative findings from a study investigating the

effect of 100 nM Rediocide A on A549 and H1299 NSCLC cell lines when co-cultured with NK

cells.
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Efficacy Parameter Cell Line
Result with 100 nM
Rediocide A

Fold
Increase/Percentag
e Change

NK Cell-Mediated

Lysis
A549

Increased to 78.27%

from 21.86%

3.58-fold increase[2]

[4]

H1299
Increased to 74.78%

from 59.18%

1.26-fold increase[2]

[4]

Granzyme B Level A549 - 48.01% increase[2][4]

H1299 - 53.26% increase[2][4]

IFN-γ Level A549 -
3.23-fold increase[2]

[4]

H1299 -
6.77-fold increase[2]

[4]

CD155 Expression A549 - 14.41% decrease[2]

H1299 - 11.66% decrease[2]

Mechanism of Action of Rediocide A
Rediocide A exerts its immunomodulatory effects by targeting the TIGIT/CD155 signaling

pathway, a key immune checkpoint that can suppress the anti-tumor activity of NK and T cells.

[2][4] By downregulating the expression of CD155 (also known as the poliovirus receptor) on

tumor cells, Rediocide A effectively blocks the inhibitory signal sent to TIGIT-expressing

immune cells, thereby unleashing their cytotoxic potential against the cancer cells.[2][4]

Another aspect of Rediocide A's mechanism of action is its ability to induce G-protein-coupled

receptor (GPCR) desensitization through the activation of conventional protein kinase C.[5]
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Caption: Rediocide A downregulates CD155 on tumor cells, blocking the TIGIT inhibitory

pathway and enhancing NK cell-mediated cytotoxicity.

Experimental Protocols for Rediocide A Studies
The following are summaries of key experimental methodologies used to evaluate the efficacy

of Rediocide A.

Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299, and Natural Killer

(NK) cells.

Treatment: NK cells were co-cultured with A549 or H1299 cells and treated with 10 or 100

nM of Rediocide A for 24 hours. A 0.1% dimethyl sulphoxide (DMSO) solution was used as a

vehicle control.[2]

Biophotonic Cytotoxicity and Impedance Assay: These methods were used to detect NK cell-

mediated cytotoxicity.[2]
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Analysis: Used to detect degranulation, granzyme B levels, NK cell-tumor cell conjugates,

and ligand profiling.[2]

Analysis: Employed to assess the production of Interferon-γ (IFN-γ).[2]

Experimental Setup

Analysis
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Caption: Workflow for evaluating the impact of Rediocide A on NK cell activity against NSCLC

cells.

Rediocide C: Limited Available Data
Rediocide C is also a diterpenoid compound isolated from Trigonostemon reidioides. However,

publicly available scientific literature detailing its biological activity, efficacy, and mechanism of

action is scarce.

Current information on Rediocide C and its close analogs (Rediocides B, D, and E) is primarily

focused on their potent insecticidal activity, particularly against fleas. There is no available data

from the conducted searches on its effects on cancer cells, immune cells, or any relevant

signaling pathways that would allow for a meaningful comparison with Rediocide A's

immunotherapeutic properties.
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Rediocide A shows significant promise as an immunotherapeutic agent, with a clear

mechanism of action involving the TIGIT/CD155 immune checkpoint. The available quantitative

data and detailed experimental protocols provide a solid foundation for further research and

development.

In contrast, the efficacy and mechanism of action of Rediocide C remain largely unknown in

the context of human health and disease. Future research is required to elucidate the potential

biological activities of Rediocide C to enable a comprehensive comparative analysis with

Rediocide A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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